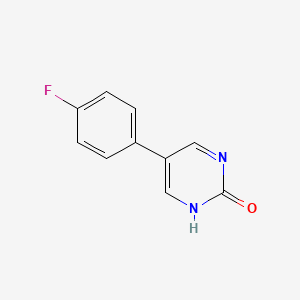

5-(4-Fluorophenyl)pyrimidin-2(1H)-one

Description

5-(4-Fluorophenyl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a fluorophenyl substituent at the C-5 position of the pyrimidin-2(1H)-one ring. Pyrimidinone derivatives are known for their ability to interact with biological targets such as kinases and receptors, making them valuable scaffolds in drug discovery. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic properties .

Properties

CAS No. |

75175-33-6 |

|---|---|

Molecular Formula |

C10H7FN2O |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |

InChI Key |

DEIFSYDIAKJGKZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)F |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups (e.g., -CN, -CF₃) at C-5 improve antiproliferative potency by enhancing binding to kinase targets (e.g., c-Met) .

- Fluorophenyl vs. Cyanophenyl: The 3-cyanophenyl analog (31e) shows 100-fold higher activity than fluorophenyl derivatives, likely due to stronger hydrogen bonding with kinase active sites .

- Stereochemistry : (R)-enantiomers (e.g., (R)-31e) exhibit significantly higher activity than (S)-enantiomers, emphasizing the role of chiral centers in target recognition .

Role of Spacer and Linker Modifications

Pyrimidin-2(1H)-one derivatives often incorporate spacers to optimize interactions with biological targets:

Key Observations:

Preparation Methods

Reaction Overview

Electrochemical synthesis offers a green chemistry approach to pyrimidin-2(1H)-ones. Kong et al. developed a one-pot method involving three components: an aldehyde, an amidine derivative, and a methyl ketone. The reaction proceeds via initial thermal cyclization followed by electrochemical oxidation.

Experimental Protocol

- Reactants :

- Aldehyde (0.3 mmol)

- Amidino acetate (0.75 mmol)

- Methyl ketone (0.6 mmol)

- Conditions :

- Workup :

- Purification via silica gel chromatography (CH₂Cl₂/EtOH, 80:1 to 40:1).

Yield and Characterization

The method achieves a 72% yield for structurally analogous pyrimidin-2(1H)-ones. Key characterization data include:

- ¹H NMR : Aromatic protons resonate at δ 7.70–7.28 ppm, with a deshielded NH proton at δ 13.91 ppm.

- HRMS : Molecular ion peak at m/z 294.1102 (calculated for C₁₈H₁₆FN₂O⁺).

Suzuki Coupling Followed by Demethylation

Synthetic Pathway

This two-step approach leverages palladium-catalyzed cross-coupling and subsequent demethylation:

Optimization Insights

Performance Metrics

Cyclocondensation with Fluoroenolate Precursors

Methodology

Schmidt et al. demonstrated a cyclocondensation strategy using potassium 2-cyano-2-fluoroethenolate (8 ) and amidine hydrochlorides:

Advantages and Limitations

- Mild Conditions : No need for high temperatures or inert atmospheres.

- Yield : 65–89% for 5-fluoro-4-aminopyrimidines.

- Scope Limitation : Electron-deficient amidines require extended reaction times (24 hours).

Comparative Analysis of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.